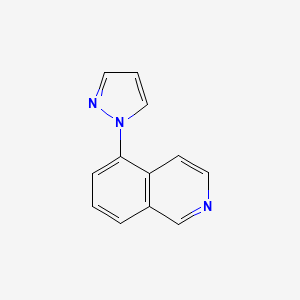

5-(1H-pyrazol-1-yl)isoquinoline

Description

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

5-pyrazol-1-ylisoquinoline |

InChI |

InChI=1S/C12H9N3/c1-3-10-9-13-7-5-11(10)12(4-1)15-8-2-6-14-15/h1-9H |

InChI Key |

HJHFGJZZIQCOOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N3C=CC=N3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

5-(1H-pyrazol-1-yl)isoquinoline and its derivatives have shown promising results in cancer research. Recent studies indicate that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. For instance, a study found that certain pyrazoline derivatives exhibited significant inhibitory effects on EGFR-TK activity, leading to decreased cell viability in HepG-2 liver cancer cells with an IC50 value of 35.58 µM .

-

Case Studies :

- Compound 5a : This compound demonstrated a notable ability to induce apoptosis in HepG-2 cells, increasing early apoptosis rates significantly compared to untreated controls .

- Novel Derivatives : A series of pyrazolo[5,1-a]isoquinolines synthesized via C–H/N–H annulation showed enhanced cytotoxicity against various carcinoma cell lines, with IC50 values ranging from 4.61 to 14.76 µM, outperforming standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of active research. Compounds derived from 5-(1H-pyrazol-1-yl)isoquinoline have been shown to exhibit significant anti-inflammatory effects.

- Pharmacological Effects : Pyrazoline derivatives are known to inhibit pro-inflammatory cytokines and modulate immune responses. They have been explored for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .

Antiviral Activity

Recent findings suggest that 5-(1H-pyrazol-1-yl)isoquinoline may also possess antiviral properties, making it a candidate for further investigation in antiviral drug development.

- Mechanism : The antiviral activity is linked to the compound's ability to interfere with viral replication processes. For example, certain pyrazole derivatives have been identified as inhibitors of hepatitis B virus (HBV) replication in vitro, showcasing their potential as antiviral agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with 5-(1H-pyrazol-1-yl)isoquinoline:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 5-(1H-pyrazol-1-yl)isoquinoline with structurally related derivatives, focusing on substitution patterns, synthesis, spectroscopic data, and intermolecular interactions.

Substituent Position and Electronic Effects

- 5-(1H-Pyrazol-1-yl)isoquinoline: Pyrazole substitution at the 5-position of isoquinoline may influence electronic distribution and steric accessibility compared to analogs.

- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline (): Features a 3-phenylisoquinoline core with a 1-position pyrazole substitution.

Spectroscopic and Crystallographic Features

- Crystallography: The compound in lacks strong hydrogen bonds but stabilizes via C–H⋯π interactions, suggesting that 5-(1H-pyrazol-1-yl)isoquinoline may exhibit similar packing behavior unless stronger donors (e.g., –OH, –NH₂) are present .

Preparation Methods

Copper-Catalyzed Cyclization of 1,1-Dipyrazolyl Alkenes

A prominent method involves copper-catalyzed intramolecular cyclization of 1,1-dipyrazolyl alkenes. As demonstrated by Zhao et al., this approach utilizes CuCl (10 mol%) as the catalyst, L-threonine (20 mol%) as a ligand, and NaOH (2.0 eq.) in dimethyl sulfoxide (DMSO) at 90°C under nitrogen . The reaction proceeds via a cascade mechanism:

-

Coordination-assisted C–H activation at the pyrazole ring.

-

Intramolecular cyclization to form the isoquinoline core.

-

Aromatization under basic conditions to yield the final product.

Key optimization studies revealed that DMSO enhances reaction efficiency by stabilizing intermediates through polar interactions . Substituted 1,1-dipyrazolyl alkenes with electron-donating groups (e.g., methoxy) achieved yields up to 92%, while electron-withdrawing substituents required prolonged reaction times (24–36 hours) .

Table 1: Representative Yields for Copper-Catalyzed Synthesis

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| H | 12 | 92 |

| 4-OCH₃ | 10 | 89 |

| 3-NO₂ | 36 | 63 |

Tandem [3+2] Cycloaddition-Oxidative Aromatization

A one-pot tandem strategy combining [3+2] cycloaddition and oxidative aromatization has been developed using C,N-cyclic azomethine imines and α,β-unsaturated ketones . The protocol involves:

-

Cycloaddition : Reaction of azomethine imines with α,β-unsaturated ketones in tetrahydrofuran (THF) with K₂CO₃ (10 mol%).

-

Detosylation : Elimination of the tosyl group under basic conditions.

-

Oxidative aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5,6-dihydropyrazolo[5,1-a]isoquinolines, which are subsequently oxidized to the target compound .

This method achieves functional diversity by varying the α,β-unsaturated ketone substituents. For example, aryl-substituted ketones provided yields of 71–80%, while aliphatic analogs required higher DDQ stoichiometry (2.0 eq.) for complete aromatization .

Table 2: Scope of α,β-Unsaturated Ketones in Tandem Reactions

| Ketone Substituent | DDQ (equiv) | Yield (%) |

|---|---|---|

| Phenyl | 1.2 | 80 |

| 4-Fluorophenyl | 1.2 | 78 |

| Cyclohexyl | 2.0 | 65 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Efficiency and Scalability

| Method | Catalyst System | Typical Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Copper-catalyzed cyclization | CuCl/L-threonine | 63–92 | 12–36 | High |

| Tandem cycloaddition-aromatization | K₂CO₃/DDQ | 57–80 | 24 | Moderate |

| Buchwald–Hartwig amination | Pd₂(dba)₃/BINAP | 70–87 | 6–12 | Low |

-

Copper-catalyzed cyclization excels in scalability and substrate tolerance but requires inert conditions.

-

Tandem reactions provide functional diversity but necessitate stoichiometric oxidants like DDQ.

-

Cross-coupling methods offer regioselectivity but involve costly palladium catalysts.

Q & A

Q. What are the standard synthetic routes for 5-(1H-pyrazol-1-yl)isoquinoline, and how can purity be ensured?

A common method involves refluxing 3-substituted isoquinoline hydrazine derivatives with diketones (e.g., acetylacetone) in ethanol under nitrogen. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography. Recrystallization from dichloromethane yields single crystals for structural validation. Purity is confirmed using HPLC or NMR spectroscopy, with monitoring of byproducts such as unreacted hydrazine intermediates .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of 5-(1H-pyrazol-1-yl)isoquinoline derivatives?

SC-XRD analysis employs programs like SHELXL for refinement. Hydrogen atoms are typically positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, ). Weak intermolecular interactions (e.g., C–H⋯π) dominate crystal packing in the absence of strong hydrogen bonds. Data collection requires high-resolution detectors, and twinning is addressed using SHELXL's twin refinement tools .

Advanced Research Questions

Q. How can weak intermolecular interactions in 5-(1H-pyrazol-1-yl)isoquinoline crystals be quantitatively analyzed?

Hirshfeld surface analysis and energy frameworks (using CrystalExplorer) quantify contributions from C–H⋯π, π⋯π, and van der Waals interactions. For example, in analogous structures, C–H⋯π interactions account for >15% of the total surface contacts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) validate experimental geometries and electron density distributions .

Q. What strategies are effective for functionalizing the pyrazole ring to modulate bioactivity?

Hydrazine-mediated reactions introduce substituents at the pyrazole N1 position. For instance, reacting 5-(1H-pyrazol-1-yl)isoquinoline with hydrazinium chloride under acidic conditions yields pyrazoline derivatives. signals (δ 3.33–3.75 ppm for H4/H4' and δ 5.49–6.70 ppm for H5) confirm successful cyclization. Functionalization alters electronic properties, impacting binding affinity in kinase inhibition assays .

Q. How can structure-activity relationship (SAR) studies guide the design of TRK kinase inhibitors using this scaffold?

Pyrazole-linked isoquinolines are truncated analogs of FLS-359, a TRK inhibitor. SAR studies focus on optimizing substituents at the pyrazole C3/C5 positions. Computational docking (AutoDock Vina) identifies key interactions with TRK’s ATP-binding pocket. In vitro assays (IC) validate inhibitory potency, with methyl or fluoro groups enhancing selectivity over off-target kinases .

Methodological Considerations

Q. How can factorial design optimize reaction conditions for synthesizing 5-(1H-pyrazol-1-yl)isoquinoline derivatives?

A 2 factorial design evaluates temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C in ethanol with 3 mol% CuI), maximizing yield (>75%) while minimizing side products. ANOVA validates model significance (p < 0.05) .

Q. What safety protocols are critical when handling hygroscopic intermediates in pyrazole-isoquinoline synthesis?

Hygroscopic intermediates (e.g., 3-(1H-pyrazol-1-yl)alanine derivatives) require storage in desiccators with silica gel. Use PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure. Work under nitrogen or argon to avoid moisture uptake, which can hydrolyze sensitive functional groups. LC-MS monitors degradation products during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.